molecular formula C18H12ClF2N3O2S B11276102 4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11276102
M. Wt: 407.8 g/mol
InChI Key: FBJXBCQJSUUHSH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a thiazole ring and a difluorophenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-acetylthiazole.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where 3,4-difluoroaniline reacts with the thiazole intermediate.

    Formation of the Benzamide Core: The final step involves the acylation of the thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to therapeutic effects such as inhibition of viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its combination of a thiazole ring, difluorophenyl group, and benzamide core

Properties

Molecular Formula

C18H12ClF2N3O2S

Molecular Weight

407.8 g/mol

IUPAC Name

4-chloro-N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C18H12ClF2N3O2S/c19-11-3-1-10(2-4-11)17(26)24-18-23-13(9-27-18)8-16(25)22-12-5-6-14(20)15(21)7-12/h1-7,9H,8H2,(H,22,25)(H,23,24,26)

InChI Key

FBJXBCQJSUUHSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

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